Fmoc-Cys(pMeOBzl)-OH

Übersicht

Beschreibung

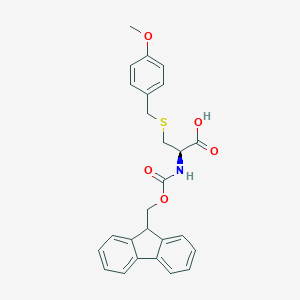

Fmoc-Cys(pMeOBzl)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by a p-methoxybenzyl group, and the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of deprotection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(pMeOBzl)-OH typically involves the protection of the cysteine thiol group with a p-methoxybenzyl group and the amino group with an Fmoc group. The process generally follows these steps:

Protection of the Thiol Group: The thiol group of cysteine is protected using p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.

Protection of the Amino Group: The amino group is protected by reacting with Fmoc chloride in the presence of a base like sodium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated solid-phase peptide synthesis (SPPS) equipment, which allows for the efficient and high-throughput production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The thiol group can undergo oxidation to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The protected thiol group can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various alkylating agents under basic conditions.

Major Products:

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Functionalized cysteine derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

Fmoc-Cys(pMeOBzl)-OH is extensively used in SPPS due to its ability to protect the thiol group of cysteine while allowing for selective coupling reactions. The Fmoc group can be easily removed under mild basic conditions, facilitating the stepwise assembly of peptides. The pMeOBzl group provides additional stability against premature reactions during synthesis, making it particularly valuable when synthesizing complex peptides that require precise control over cysteine incorporation.

Case Study :

In a study examining the synthesis of cyclic peptides, this compound was employed to facilitate the formation of disulfide bonds without significant racemization, which is a common issue when using cysteine derivatives. The study highlighted that using this compound allowed for high yields and purity in the final cyclic peptide products, demonstrating its effectiveness in overcoming challenges associated with cysteine chemistry in peptide synthesis .

Bioconjugation and Drug Development

Antitumor Activity :

Research has indicated that peptides synthesized with this compound exhibit significant biological activity, including antitumor properties. These peptides can bind to serum albumin and inhibit protein synthesis, leading to apoptosis in cancer cells. This mechanism underscores the potential of this compound-derived peptides in therapeutic applications against various cancers .

Case Study :

A specific peptide developed using this compound was tested for its efficacy in inhibiting tumor growth in vitro. The results showed a marked decrease in cell viability among treated cancer cell lines compared to controls, suggesting that the incorporation of this compound into therapeutic peptides could enhance their anticancer activity .

Structural Biology

Protein Engineering :

this compound is also utilized in the engineering of proteins where precise placement of cysteine residues is essential for maintaining structural integrity or facilitating specific interactions. The controlled introduction of this amino acid allows researchers to design proteins with tailored functionalities, such as improved stability or enhanced binding properties.

Case Study :

In structural studies involving protein folding and stability, researchers incorporated this compound into model proteins to investigate the effects of cysteine positioning on overall protein conformation. The findings revealed that strategic placement of cysteine residues significantly influenced protein folding pathways and stability, providing insights into protein design .

Analytical Chemistry

Mass Spectrometry :

The use of this compound in peptide synthesis has implications for mass spectrometry analyses. The distinct mass signature provided by the protective groups allows for easier identification and quantification of synthesized peptides during analytical procedures.

Case Study :

A recent analysis employing mass spectrometry demonstrated that peptides synthesized with this compound could be accurately characterized, enabling detailed studies on peptide fragmentation patterns and stability under various conditions .

Summary Table: Key Properties and Applications

| Property/Application | Details |

|---|---|

| Chemical Structure | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-p-methoxybenzyl-L-cysteine |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |

| Key Benefits | Reduces racemization, enhances stability during synthesis |

| Biological Activity | Antitumor properties; inhibits protein synthesis |

| Applications | Peptide synthesis, drug development, structural biology, analytical chemistry |

Wirkmechanismus

The mechanism of action of Fmoc-Cys(pMeOBzl)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted reactions. The p-methoxybenzyl group protects the thiol group, which can be selectively deprotected under mild conditions to allow for further functionalization or disulfide bond formation.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Cys(Trt)-OH: Similar to Fmoc-Cys(pMeOBzl)-OH but with a trityl group protecting the thiol group.

Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl group for thiol protection.

Fmoc-Cys(StBu)-OH: Uses a t-butylthio group for thiol protection.

Uniqueness: this compound is unique due to the p-methoxybenzyl group, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in the synthesis of peptides that require multiple steps of protection and deprotection.

Biologische Aktivität

Fmoc-Cys(pMeOBzl)-OH, a cysteine derivative protected by the fluorenylmethoxycarbonyl (Fmoc) group and a para-methoxybenzyl (pMeOBzl) protecting group, is significant in peptide synthesis and has diverse biological activities. This article explores its synthesis, stability, and biological implications based on recent research findings.

Synthesis and Stability

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the stability of the protecting groups is crucial to avoid side reactions. The Fmoc group is removed under basic conditions, while the pMeOBzl group provides additional protection against oxidation and other side reactions that can occur with cysteine residues.

Key Findings on Stability:

- The use of 4-methylpiperidine for Fmoc removal has been shown to minimize side reactions during peptide elongation, particularly when Cys is positioned at the C-terminus .

- The stability of this compound in aqueous solutions is influenced by the presence of various stabilizing agents, which can enhance its solubility and prevent degradation .

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in medicinal chemistry and peptide therapeutics.

Antioxidant Properties

Cysteine derivatives are known for their antioxidant capabilities due to the thiol group, which can donate electrons to neutralize free radicals. Studies indicate that this compound retains this property, contributing to cellular protection against oxidative stress.

Antimicrobial Activity

Research has shown that peptides containing cysteine residues exhibit antimicrobial properties. The incorporation of this compound into peptide sequences has been linked to enhanced antimicrobial efficacy against various pathogens. This activity is attributed to the ability of cysteine to form disulfide bonds, which can disrupt microbial membranes.

Case Studies

-

Peptide Synthesis for Drug Development :

A study synthesized a series of peptides incorporating this compound to evaluate their biological activity against cancer cell lines. The results demonstrated that certain peptides exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy . -

Stability in Drug Formulations :

Investigations into the stability of drug formulations containing this compound revealed that its incorporation improved the overall stability of nanoparticle-based delivery systems. This finding is crucial for developing effective drug delivery mechanisms .

Data Table: Comparison of Biological Activities

| Activity | This compound | Standard Cysteine | Comments |

|---|---|---|---|

| Antioxidant | Yes | Yes | Effective in reducing oxidative stress |

| Antimicrobial | Yes | Yes | Enhanced activity noted in specific peptides |

| Stability in Formulations | High | Moderate | Improved stability in nanoparticle systems |

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZGYHFOLFRYPK-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459673 | |

| Record name | Fmoc-Cys(pMeOBzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141892-41-3 | |

| Record name | Fmoc-Cys(pMeOBzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.